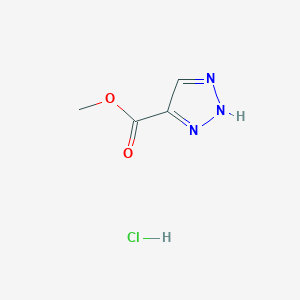
methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the esterification of 1H-1,2,3-triazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and subsequent conversion to the hydrochloride salt. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting fungal infections.
Mechanism of Action
The mechanism of action of methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar chemical properties but different biological activities.
1H-1,2,3-Triazole-4-carboxylic acid: The parent compound used in the synthesis of the methyl ester.
1H-1,2,4-Triazole-3-carboxylic acid methyl ester: A closely related compound with applications in nucleoside analogue synthesis.
Uniqueness: Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Biological Activity
Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its diverse biological activities. The compound can be synthesized through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used reaction in organic synthesis that allows for the formation of triazole compounds under mild conditions .
Chemical Formula: C₅H₇ClN₄O₂
Molecular Weight: 174.59 g/mol
Melting Point: 196-199 °C
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. This compound has been studied for its efficacy against various pathogens. For instance:
- In vitro Studies: Compounds similar to methyl 1H-1,2,3-triazole have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .
- Mechanism of Action: The mechanism often involves disruption of the microbial cell wall or interference with essential metabolic pathways.
Anticancer Properties
The anticancer potential of methyl 1H-1,2,3-triazole derivatives has also been explored:
- Cell Line Studies: In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation in various human cancer cell lines. For example, compounds derived from triazoles have shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Case Study: A specific study highlighted the synthesis of triazole-based peptidotriazolamers that exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing side effects associated with traditional chemotherapy .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Copper-Catalyzed Reactions: Utilizing azides and alkynes to form the triazole ring.
- Esterification Processes: Converting carboxylic acids to esters under acidic conditions .
The ability to modify the triazole ring allows for the development of various derivatives that can enhance biological activity or selectivity.
Research Findings and Data Tables
Properties
Molecular Formula |
C4H6ClN3O2 |
|---|---|
Molecular Weight |
163.56 g/mol |
IUPAC Name |
methyl 2H-triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C4H5N3O2.ClH/c1-9-4(8)3-2-5-7-6-3;/h2H,1H3,(H,5,6,7);1H |
InChI Key |
RSIZOICUOQIZPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNN=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















